molecular formula C18H20N4O B2968229 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 879470-55-0

4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2968229
CAS No.: 879470-55-0
M. Wt: 308.385
InChI Key: XXRYPRXTIBJSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine ( 879470-55-0) is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system known for its significant potential in medicinal chemistry and drug discovery . This compound, with a molecular formula of C18H20N4O and a molecular weight of 308.38 g/mol, is of high interest in early-stage pharmacological research, particularly in the field of oncology . The core pyrazolo[1,5-a]pyrimidine structure is recognized as a potent framework for developing protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy . Protein kinases are enzymes that are frequently disrupted in cancers, and their selective inhibition can disrupt signaling pathways essential for cancer cell proliferation and survival . Derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their ability to act as ATP-competitive inhibitors for a variety of kinases, making them valuable tools for probing kinase function and signaling networks in cellular models . The specific substitution pattern of this compound, featuring a morpholine group at the 7-position, is a common motif in medicinal chemistry that can influence the molecule's physicochemical properties and its interaction with biological targets . This product is provided for research purposes to support activities such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents . It is intended for use by qualified researchers only. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-14(2)20-17-16(15-6-4-3-5-7-15)12-19-22(17)18(13)21-8-10-23-11-9-21/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYPRXTIBJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321553
Record name 4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879470-55-0
Record name 4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolopyrimidine derivatives with phenyl and morpholine moieties under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of antitumor and antimicrobial agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves binding to specific molecular targets. The phenyl and morpholine groups play a crucial role in interacting with enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3, 5, 6, and 5. Below is a comparative analysis:

Compound Position 3 Position 5 Position 6 Position 7 Key Features
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Phenyl Methyl Methyl Morpholine High solubility, regioselective synthesis (94% yield)
6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl Allyl 2-Picolylamine Enhanced lipophilicity; synthesized via nucleophilic substitution (60°C, 2–24 hrs)
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Methyl 2-Picolylamine Improved metabolic stability; prepared in ethanol under sealed conditions
5-(1H-Indol-4-yl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-2-carboxaldehyde 1H-Indol-4-yl - - Morpholine Functionalized for further derivatization (e.g., reductive amination)
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Morpholinophenyl Methyl - Ethoxycarbonyl (position 6) Tetrazolo core variant; lower solubility due to ester group

Physicochemical Properties

  • Solubility : Morpholine-containing derivatives (e.g., the target compound) exhibit superior aqueous solubility compared to analogs with lipophilic substituents like allyl or 4-(trifluoromethyl)phenyl .
  • Thermal Stability : Methyl groups at positions 5 and 6 enhance thermal stability, as evidenced by melting points (e.g., 158–160°C for compound 1 in ) .

Data Tables

Table 1: Yields and Reaction Conditions for Selected Compounds

Compound Synthetic Method Yield Key Reagents/Conditions Reference
This compound Nucleophilic substitution 94% Morpholine, K₂CO₃, room temperature
6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Nucleophilic substitution 74–77% 2-Picolylamine, K₂CO₃, 60°C, 2–24 hrs
5-(1H-Indol-4-yl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-2-carboxaldehyde Oxidative Dess-Martin reaction 62% Dess-Martin reagent, DMF, rt
Triazole-linked glycohybrids (9e–9g) Copper-catalyzed click reaction 95–97% CuI, DIPEA, rt

Table 2: Structural Impact on Key Properties

Substituent Effect on Properties
Morpholine at position 7 ↑ Solubility, ↑ electronic modulation
5,6-Dimethyl groups ↑ Steric bulk, ↑ metabolic stability
4-Fluorophenyl at position 3 ↑ Lipophilicity, ↑ target affinity (e.g., kinase binding)
Triazole-linked glycosyl groups ↑ Bioavailability, ↑ pharmacokinetic profile

Biological Activity

The compound 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 312.38 g/mol
  • IUPAC Name : this compound

The primary biological activity of this compound is attributed to its interaction with Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 by this compound leads to:

  • Cell Cycle Arrest : Prevents progression into the S phase.
  • Apoptosis Induction : Promotes programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects with varying IC50 values:

Cell LineIC50 (µM)Reference
MCF70.39 ± 0.06
NCI-H4600.46 ± 0.04
A54926
HepG26.9
HCT11613.6

These results indicate that the compound is particularly effective against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Enzymatic Inhibition

The compound also exhibits inhibitory activity against various enzymes involved in cancer progression:

  • Aurora-A Kinase : IC50 = 0.16 ± 0.03 µM, indicating strong inhibition relevant to cell division and tumor growth.

Case Studies

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on MCF7 and NCI-H460 Cell Lines :
    • The compound demonstrated significant growth inhibition and induced apoptosis in these cell lines.
    • Mechanistic studies revealed that it disrupts the microtubule assembly process, leading to cell cycle arrest.
  • Comparative Analysis with Other Derivatives :
    • When compared with other derivatives such as N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, it was found that while both compounds inhibit CDK2, the morpholine derivative exhibited superior selectivity and lower toxicity profiles in preliminary assays.

Q & A

Q. Optimization strategies :

  • Use silica gel chromatography (hexane/EtOAc gradients) to isolate products.
  • Adjust reaction time (12–48 hours) and temperature (60–95°C) to balance yield and purity .

What analytical techniques are essential for confirming the structure of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at 5,6-positions: δ 2.35 ppm for CH₃; morpholine protons: δ 3.5–3.8 ppm) .
    • 2D NMR (COSY, HSQC) distinguishes overlapping signals in complex scaffolds .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₅O: 336.1814; observed: 336.1809) .
  • X-ray crystallography : Confirms stereochemistry and π-π stacking interactions in the pyrazolo[1,5-a]pyrimidine core .

How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core be addressed?

Advanced
Regioselective substitution at position 7 is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) at position 3 enhance reactivity at position 7 .
  • Catalytic systems : Rhodium(III) catalysts favor C–H activation at position 5 for aryl group introduction .
  • Protecting groups : tert-Butoxycarbonyl (Boc) on morpholine prevents side reactions during coupling .

Q. Example :

  • Synthesis of tert-butyl 4-(3-phenyl-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate :
    • Yield: 85% via Rh(III)-catalyzed coupling .

How can contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies be resolved?

Q. Advanced

  • Docking vs. binding assays : Validate computational models (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Electrostatic potential maps : Compare DFT-calculated charge distributions with experimental NMR shifts to identify mismatches in substituent effects .

Q. Case study :

  • Trifluoromethyl group effects : Predicted to enhance lipophilicity, but experimental solubility assays may show reduced bioavailability due to crystallinity .

What strategies optimize solubility and bioavailability for in vivo studies?

Q. Advanced

  • Prodrug design : Introduce phosphate or morpholine-oxide groups to improve aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to disrupt crystal packing .
  • Lipinski’s Rule compliance : Ensure logP <5, molecular weight <500 Da, and <10 H-bond acceptors/donors .

Q. Example :

  • N-[2-(Dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine :
    • LogP: 3.2 (calculated); aqueous solubility: 12 µM (pH 7.4) .

How should researchers design experiments to confirm target engagement in cancer cells?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins (e.g., B-Raf kinase) upon compound binding .
  • RNA interference (RNAi) : Knock down putative targets and assess rescue of antiproliferative effects .
  • Pharmacodynamic markers : Quantify downstream biomarkers (e.g., phosphorylated ERK for B-Raf inhibition) .

What are the key structural features influencing biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Q. Basic

  • Position 7 substituents : Morpholine enhances kinase selectivity (e.g., IC₅₀ for KDR kinase: 0.8 nM vs. 120 nM for unsubstituted analogs) .
  • Position 5 aryl groups : Electron-deficient substituents (e.g., 4-chlorophenyl) improve antiproliferative activity (IC₅₀: 1.2 µM vs. >10 µM for phenyl) .
  • Position 3 substituents : Methyl or trifluoromethyl groups reduce off-target toxicity .

How can discrepancies between in vitro and in vivo efficacy be analyzed?

Q. Advanced

  • Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., cytochrome P450-mediated oxidation) .
  • Plasma protein binding (PPB) : High PPB (>95%) may reduce free drug concentrations .
  • Tissue distribution studies : LC-MS/MS quantifies compound levels in tumors vs. plasma .

What modifications enhance selectivity against off-target kinases?

Q. Advanced

  • Position 2 substituents : Bulky groups (e.g., isopropyl) reduce ATP-binding pocket interactions .
  • Position 4 halogenation : Fluorine or chlorine at position 4 disrupts hydrophobic interactions with off-target kinases .

Q. Example :

  • 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine :
    • Selectivity ratio (KDR vs. VEGFR2): >100-fold .

How can researchers interpret complex NMR spectra for stereochemical assignments?

Q. Advanced

  • NOESY/ROESY : Detect spatial proximity between protons (e.g., morpholine CH₂ and pyrimidine CH₃) .
  • Residual dipolar couplings (RDCs) : Align molecules in liquid crystals to resolve diastereotopic protons .

Q. Example :

  • Methyl 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate :
    • ¹³C NMR: δ 162.1 ppm (C=O), δ 152.3 ppm (C-NO₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.